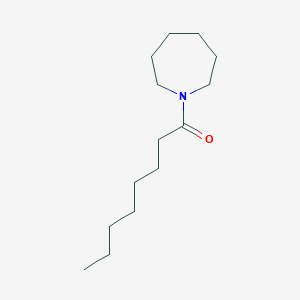

1-(Azepan-1-yl)octan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

18494-58-1 |

|---|---|

Molecular Formula |

C14H27NO |

Molecular Weight |

225.37 g/mol |

IUPAC Name |

1-(azepan-1-yl)octan-1-one |

InChI |

InChI=1S/C14H27NO/c1-2-3-4-5-8-11-14(16)15-12-9-6-7-10-13-15/h2-13H2,1H3 |

InChI Key |

AHPMSOZQRIEVLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)N1CCCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Azepan 1 Yl Octan 1 One

Diverse Synthetic Routes for 1-(Azepan-1-yl)octan-1-one and Related Azepanones

The preparation of this compound and other N-substituted azepanones can be achieved through several distinct synthetic approaches. These methodologies can be broadly categorized based on how the core azepane structure is assembled or modified.

Ring-closing reactions are a fundamental approach to constructing the azepane skeleton from acyclic precursors. These strategies involve forming one or more bonds to complete the seven-membered ring.

Intramolecular Cyclization: Intramolecular 1,7-carbonyl-enamine cyclization has been explored as a method for azepine ring closure. chem-soc.si Other strategies include the Dieckmann condensation of an α,ω-diester, which was utilized in a multi-step synthesis of an azepinone intermediate. lookchem.com

Domino Reactions: Enantioselective organocatalyzed domino reactions have been developed to synthesize azepane moieties from acyclic starting materials. One such strategy involves the annulation of α-ketoamides with enals to create oxygen-bridged azepanes, which can then be converted to azepanone derivatives. rsc.org This method can form multiple chemical bonds and stereogenic centers in a single sequence. rsc.org

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic structures and has been applied to the synthesis of azepane precursors from diene substrates. acs.orgacs.orgnih.gov

Aza-Prins Cyclization: The aza-Prins cyclization, a type of acid-mediated cyclization, is a potent method for creating nitrogen-containing heterocycles, including tetrahydroazepines. acs.org

Table 1: Examples of Ring-Closing Strategies for Azepane Synthesis

| Strategy | Description | Key Intermediates/Reactants | Reference |

|---|---|---|---|

| Dieckmann Condensation | Intramolecular condensation of a diester to form a β-keto ester, followed by decarboxylation to yield a cyclic ketone. | α,ω-diesters | lookchem.com |

| Domino Annulation | Organocatalyzed annulation of ambident electrophilic and 1,4-bis-nucleophilic α-ketoamides with 1,3-bis-electrophilic enals. | α-ketoamides, enals | rsc.org |

| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from an acyclic diene using a metal catalyst (e.g., Grubbs catalyst). | Diene precursors | acs.orgacs.orgnih.gov |

| Intramolecular 1,7-Carbonyl-Enamine Cyclization | A new mode of ring closure involving the intramolecular reaction between a carbonyl group and an enamine. | Enamine-ester intermediates | chem-soc.si |

Ring-expansion reactions provide an alternative route to the azepane core by enlarging a smaller, more readily available ring system, such as a pyrrolidine (B122466) or piperidine (B6355638).

Beckmann Rearrangement: The Beckmann rearrangement of C3-oximes derived from triterpenic acids has been used to synthesize A-ring fused azepanones. nih.govmerckmillipore.com This method is a classic tool for converting cyclic oximes into lactams.

Photochemical Rearrangement: A relatively understudied photochemical rearrangement of N-vinylpyrrolidinones can produce azepin-4-ones in good yields. thieme-connect.comnih.gov This transformation represents a formal [5+2] cycloaddition and allows for the conversion of accessible pyrrolidinones and aldehydes into functionalized azepane derivatives. thieme-connect.comnih.gov Similarly, a photochemical strategy can convert nitroarenes into 3H-azepines, which can be hydrogenated to provide polysubstituted azepanes. researchgate.net

Tandem Staudinger-Aza-Wittig Reaction: This sequence has been employed for the ring expansion of 6-azido sugars to access polyhydroxylated azepanes. acs.orgnih.gov

From Bicyclic Aziridines: Highly substituted azepanones can be synthesized via the regioselective ring opening of 1-azabicyclo[4.1.0]heptan-2-one systems, which are themselves prepared from 2H-azirines. acs.org

Table 2: Overview of Ring-Expansion Methodologies for Azepane Synthesis

| Method | Starting Material | Resulting Structure | Reference |

|---|---|---|---|

| Beckmann Rearrangement | Cyclic oximes (e.g., from triterpenoids) | Fused Azepanones (Lactams) | nih.govmerckmillipore.com |

| Photochemical Rearrangement | N-vinylpyrrolidinones | Azepin-4-ones | thieme-connect.comnih.gov |

| Dearomative Ring Expansion | Nitroarenes | Polysubstituted Azepanes | researchgate.net |

| Ring Opening of Bicyclic Aziridines | 1-Azabicyclo[4.1.0]heptan-2-ones | Highly Substituted Azepanones | acs.org |

The synthesis of complex azepanone derivatives often requires multi-step reaction sequences. These synthetic routes combine several different reaction types to build the target molecule. For instance, a four-step synthesis for an azepinone intermediate was developed for scale-up, highlighting a one-step per-bromination/elimination protocol. lookchem.com Another example is the synthesis of 1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one, which involves reacting 4-aminopiperidine (B84694) with 2-chloro-1-(azepan-1-yl)ethan-1-one. The synthesis of optically pure hinckdentine A involved a complex strategy featuring an enantioselective dearomative cyclization, a Beckmann fragmentation-mediated ring expansion, and final closure of a cyclic amidine moiety. researchgate.net

The most direct and convergent synthetic route to this compound involves the N-acylation of the parent heterocycle, azepane. This method is fundamental for producing N-acyl compounds and serves as an efficient way to protect amine groups. orientjchem.org

The reaction typically involves treating azepane with an activated octanoyl derivative, such as octanoyl chloride or octanoic anhydride (B1165640). This approach is widely used for the synthesis of amides from amines. orientjchem.org The reaction can be performed under various conditions, often in the presence of a base to neutralize the acid byproduct (e.g., HCl if using an acyl chloride). Catalyst-free conditions for N-acylation have also been developed, offering a more environmentally friendly route. orientjchem.org For example, the acylation of various amines with acetic anhydride has been shown to proceed efficiently without any catalyst or solvent. orientjchem.org A similar principle can be applied to the synthesis of this compound from azepane and an octanoyl source.

Cyclocondensation reactions, where two or more molecules combine to form a ring with the elimination of a small molecule like water, are another valuable tool. A photochemical two-step formal [5+2] cycloaddition has been reported, which proceeds through a condensation of a pyrrolidinone with an aldehyde, followed by a ring-expansion, to yield substituted azepanes. thieme-connect.comnih.gov In other contexts, cyclocondensation reactions have been used to fuse azepine rings to other heterocyclic systems. chem-soc.siresearchgate.net For example, 2-Thiophen-2-Yl-Azepane can participate in cyclocondensation reactions under acidic conditions to form more complex structures. smolecule.com

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. This reaction and its intramolecular variants are powerful C-C bond-forming methods.

Intermolecular Mannich Reactions: The synthesis of the azepinobisindole alkaloid iheyamine A was achieved using a novel indium-catalyzed dehydrative Mannich-type reaction of a hemiaminal to form the central azepane ring. acs.org

Intramolecular Mannich Reactions: Intramolecular Mannich-type cyclizations have been investigated for the synthesis of spiro[indole-3,3'-piperidin]-2-ones. cas.cz However, attempts to extend this reaction to form the corresponding spiro[azepane-3,3′-indole]-2′-ones were unsuccessful, highlighting the challenges in forming the seven-membered ring in certain systems. cas.cz

Cu-Catalyzed Mannich Reactions: New hybrid derivatives of azepanobetulin have been synthesized using a Cu-catalyzed Mannich reaction as a key step. eco-vector.com

Functional Group Interconversions and Derivatization of this compound

The unique structure of this compound, which combines a tertiary amide with a seven-membered saturated heterocycle, allows for a variety of chemical transformations. These reactions enable the modification of the carbonyl group and the azepane ring, leading to a diverse range of derivatives.

Oxidation Reactions

The oxidation of N-acyl amines, such as this compound, can be effectively achieved using powerful oxidizing agents like ruthenium tetroxide (RuO₄). researchgate.net This reagent, often generated in situ from a catalytic amount of ruthenium dioxide (RuO₂·xH₂O) and a stoichiometric oxidant like sodium metaperiodate (NaIO₄), is known to convert N-acyl amines into the corresponding imides in good to excellent yields. researchgate.netresearchgate.net The reaction typically proceeds smoothly at room temperature under two-phase conditions (e.g., ethyl acetate-water). researchgate.net

For this compound, this oxidation would be expected to occur on the α-carbon of the azepane ring, yielding an N-octanoyl-azepan-2-one, a type of lactam. This transformation introduces a second carbonyl group into the molecule, significantly altering its chemical properties and providing a new site for further functionalization.

Alternatively, modifying the reaction conditions, such as using a single-layer aqueous system with tert-butanol, can lead to the cleavage of the endo-cyclic C–N bond. researchgate.netresearchmap.jp This would result in the formation of an ω-amino acid derivative. researchgate.net Ruthenium tetroxide has also been used to convert primary alkylamines into amides, showcasing its versatility in nitrogen-containing compound oxidation. jst.go.jp

Table 1: Representative Oxidation Reactions of N-Acyl Amines

| Substrate Type | Reagent System | Product Type | Reference |

|---|---|---|---|

| Cyclic N-Acyl Amine | RuO₂/NaIO₄ (two-phase) | N-Acyl Lactam (Imide) | researchgate.net |

| Cyclic N-Acyl Amine | RuO₂/NaIO₄ (single-phase, aq. t-BuOH) | ω-Amino Acid | researchgate.net |

Reduction Reactions

The tertiary amide functional group in this compound can be reduced to the corresponding tertiary amine, 1-octylazepane. This transformation is a fundamental conversion in organic synthesis, and several methods are available to achieve it.

Modern Catalytic and Selective Methods: Recent advancements have provided milder and more selective methods for amide reduction.

Silane-Based Reduction: A metal-free catalytic protocol using tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT) and phenylsilane (B129415) (PhSiH₃) reduces tertiary amides in high yields under ambient conditions. organic-chemistry.org This system is noted for its operational simplicity and safety. organic-chemistry.org

Nickel Catalysis: Non-precious metal catalysis, specifically using nickel catalysts with a silane (B1218182) reducing agent, has been developed for the facile reduction of secondary and tertiary amides. acs.org This method tolerates a wide range of functional groups. acs.org

Dialkylboranes: Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can reduce tertiary amides to the corresponding amines. acs.org In contrast, sterically hindered dialkylboranes such as disiamylborane (B86530) can achieve partial reduction to the aldehyde. acs.org

Diisobutylaluminum Hydride (DIBALH): At low temperatures (-78 °C), DIBALH can selectively reduce tertiary amides to aldehydes, often in the presence of more easily reducible groups like esters. nih.gov

Table 2: Comparison of Reduction Methods for Tertiary Amides

| Reagent/Catalyst | Conditions | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Tertiary Amine | Powerful, non-selective | orgoreview.com |

| TBAT / PhSiH₃ | THF, room temp | Tertiary Amine | Metal-free, mild, safe | organic-chemistry.org |

| Nickel Catalyst / Silane | - | Tertiary Amine | Non-precious metal, tolerates esters | acs.org |

| 9-BBN (2 equiv.) | - | Tertiary Amine | Mild, selective | acs.org |

Substitution Reactions on the Azepane Moiety

Direct functionalization of the azepane ring in this compound is challenging. However, general strategies for the synthesis of substituted azepanes can be considered for creating analogues. The direct α-lithiation and substitution of N-Boc protected azepane is known to be a low-yielding process, unlike the corresponding reactions for smaller pyrrolidine and piperidine rings. whiterose.ac.ukacs.org

More successful approaches often involve building the substituted ring system through other means:

Cross-Coupling Reactions: Functionalized azepenes can be synthesized via palladium-mediated cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) starting from α-halo eneformamide derivatives of caprolactam. acs.org Subsequent hydrogenation of the double bond yields the substituted azepane. acs.org

Ring Expansion: Photochemical ring expansion of substituted nitroarenes can produce a variety of substituted azepane heterocycles, translating the aromatic substitution pattern to the saturated ring. manchester.ac.uk

Tandem Cyclization: Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient route to trifluoromethyl-substituted azepine derivatives. nih.gov

These methods highlight that while direct C-H activation or substitution on the pre-formed N-octanoyl azepane is not straightforward, a wealth of synthetic routes exist to construct substituted azepane cores which could then, in principle, be acylated with an octanoyl group.

Acylation and Alkylation of Amino Ketone Analogues

While this compound is a tertiary amide, its structural cousins, α-amino ketones, undergo characteristic acylation and alkylation reactions that are central to synthetic chemistry. These transformations typically occur at the nitrogen atom or the α-carbon, respectively.

Alkylation: The α-carbon of N-protected α-amino ketones can be alkylated by first generating an enolate anion. The use of a formamido or a tert-butoxycarbonyl (Boc) protecting group on the nitrogen facilitates this process. cdnsciencepub.comacs.org

C-alkylation of α-acylamino ketones can be achieved using alkyl halides with a base like sodium ethoxide. researchgate.net

A versatile synthesis of α-alkyl-α-amino ketones is based on the selective mono-α-alkylation of α-tert-butoxycarbonylamino ketones. cdnsciencepub.com

Asymmetric α-alkylation of ketones can be accomplished with high enantioselectivity using chiral N-amino cyclic carbamate (B1207046) hydrazones as auxiliaries. nih.govacs.org

Acylation: The amino group of an α-amino ketone is readily acylated.

Direct acylation of α-amino ketone hydrochloride salts can be performed under neutral conditions using anhydrides with dimethylformamide as a catalyst. thieme-connect.com

The merger of transition metal and photoredox catalysis has enabled the direct enantioselective acylation of α-amino C(sp³)–H bonds with carboxylic acids, providing a modern route to chiral α-amino ketones. bohrium.comacs.orgnih.gov

Table 3: Reactions of Amino Ketone Analogues

| Reaction Type | Substrate Type | Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| C-Alkylation | α-Acylamino Ketone | Alkyl Halide, NaOEt | α-Alkyl α-Acylamino Ketone | researchgate.net |

| C-Alkylation | α-Boc-amino Ketone | Base, Alkylating Agent | α-Alkyl α-Boc-amino Ketone | cdnsciencepub.com |

| N-Acylation | α-Amino Ketone HCl | Anhydride, DMF | N-Acyl α-Amino Ketone | thieme-connect.com |

Advanced Analytical Characterization Techniques for 1 Azepan 1 Yl Octan 1 One and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for determining the molecular structure of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in 1-(Azepan-1-yl)octan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unequivocally determining the structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the azepane ring and the octanoyl chain. The protons on the carbons adjacent to the nitrogen atom and the carbonyl group in the azepane ring would appear as multiplets in the δ 3.2-3.5 ppm range. The protons of the octanoyl chain would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a series of multiplets for the methylene (B1212753) groups (CH₂) in the δ 1.2-1.7 ppm range, and a triplet for the methylene group adjacent to the carbonyl group (α-CH₂) at approximately δ 2.3-2.5 ppm.

The ¹³C NMR spectrum would complement this data. The carbonyl carbon (C=O) is expected to show a characteristic signal in the downfield region, typically around δ 172-175 ppm. Carbons of the azepane ring adjacent to the nitrogen would appear around δ 45-50 ppm, while the other ring carbons would be found further upfield. The carbons of the octanoyl chain would be observed in the δ 14-40 ppm range.

| Atom Type | Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Carbonyl | C=O | - | ~173 |

| Azepane Ring | -CH₂-N-CH₂- | ~3.4 | ~48 |

| -N-CH₂-CH₂- | ~1.7 | ~28 | |

| -CH₂-CH₂-CH₂- | ~1.5 | ~26 | |

| Octanoyl Chain | α-CH₂ | ~2.4 (t) | ~35 |

| -(CH₂)₅- | ~1.3 (m) | ~22-32 | |

| -CH₃ | ~0.9 (t) | ~14 |

Note: Predicted values are based on typical chemical shifts for tertiary amides and long-chain alkanes, and data from related structures. (t) = triplet, (m) = multiplet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most prominent feature in its IR spectrum is the absorption band corresponding to the tertiary amide functional group.

The key absorptions to expect are:

C=O Stretch: A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl group in a tertiary amide. This is one of the most diagnostic peaks in the spectrum.

C-H Stretch: Aliphatic C-H stretching vibrations from the octanoyl chain and the azepane ring will appear as strong, sharp peaks in the region of 2850-2960 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the amide is expected to be observed in the 1200-1300 cm⁻¹ range.

The absence of bands for N-H (around 3300 cm⁻¹) and O-H (a broad band around 3200-3600 cm⁻¹) stretching would confirm the tertiary nature of the amide and the absence of alcohol or carboxylic acid impurities.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | C=O | 1630 - 1680 | Strong, Sharp |

| Alkane | C-H | 2850 - 2960 | Strong, Sharp |

| Amide | C-N | 1200 - 1300 | Moderate |

| Alkane | CH₂ bend | ~1465 | Moderate |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of synthesized this compound and its derivatives. Due to the compound's non-volatile nature and the presence of a polar amide group, reversed-phase HPLC (RP-HPLC) is the most suitable method.

A typical RP-HPLC setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, monitoring at a wavelength where the amide carbonyl group absorbs (around 210-220 nm). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Studies on complex azepane derivatives frequently report purity levels determined by HPLC, often exceeding 95%.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is exceptionally useful for the analysis of this compound and its derivatives, providing not only the retention time from the LC but also the mass-to-charge ratio (m/z) of the molecule.

Preclinical Biological Activities and Mechanistic Investigations of 1 Azepan 1 Yl Octan 1 One Analogues

Antimicrobial Potential and Modulatory Mechanisms

The search for novel antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens. Analogues of 1-(azepan-1-yl)octan-1-one, broadly categorized as N-acylated cyclic amines, represent a class of molecules with potential antimicrobial properties. Their lipophilic acyl chain and cyclic amine headgroup suggest possible interactions with bacterial cell structures and communication systems.

Interference with Bacterial Cell Wall and Membrane Integrity

The bacterial cell envelope is a critical target for many antimicrobial agents. For N-acylated cyclic amines, the lipophilic octanoyl chain could facilitate insertion into the lipid bilayer of bacterial membranes. This insertion can disrupt the membrane's integrity, leading to increased permeability, depolarization, and ultimately cell death. While direct studies on this compound are not available, research on other lipophilic amine derivatives has shown that they can compromise the physical barrier of the bacterial cell, leading to leakage of intracellular components and dissipation of the membrane potential essential for cellular functions.

Modulation of Quorum Sensing Pathways

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. The N-acyl homoserine lactone (AHL) system is a common QS pathway in Gram-negative bacteria. Structurally, N-acylated cyclic amines, such as this compound analogues, bear some resemblance to AHL signal molecules. This structural similarity suggests they could act as competitive inhibitors of AHL receptors, thereby disrupting QS-regulated processes. For instance, studies on N-acyl cyclopentylamides have demonstrated that the length of the acyl chain is crucial for their quorum sensing inhibitory activity in Pseudomonas aeruginosa. N-decanoyl cyclopentylamide, a compound with a ten-carbon acyl chain, was identified as a potent inhibitor of the las and rhl quorum-sensing systems. mdpi.com This suggests that the octanoyl chain of this compound could similarly contribute to the modulation of QS pathways.

| Compound Class | Organism | QS System Targeted | Observed Effect |

| N-Acyl Cyclopentylamides | Pseudomonas aeruginosa | las and rhl | Inhibition of virulence factor production |

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. The disruption of biofilm formation is a key strategy in combating persistent infections. The ability of this compound analogues to interfere with quorum sensing is directly linked to their potential to inhibit biofilm formation, as QS pathways often regulate the production of extracellular polymeric substances (EPS) that form the biofilm matrix. Research on acyclic diamine derivatives has shown that these molecules can effectively inhibit biofilm formation in multi-drug resistant Staphylococcus aureus. One such compound, (2,2′-((butane-1,4-diylbis(azanediyl)bis(methylene))diphenol), demonstrated a minimum biofilm inhibitory concentration (MBIC50) of 5 µg/mL. nih.gov This highlights the potential of compounds with amine functionalities and lipophilic regions to act as antibiofilm agents.

| Compound Class | Organism | Biofilm Inhibition |

| Acyclic Diamines | Staphylococcus aureus | MBIC50 of 5 µg/mL |

Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Mycobacteria)

| Compound Class | Bacterial Strain | MIC (µM) |

| Azepano-triterpenoids | Mycobacterium tuberculosis H37Rv | 0.5 - >200 |

| A-azepano-28-cinnamoyloxybetulin | M. tuberculosis H37Rv | 2 |

| A-azepano-28-cinnamoyloxybetulin | Isoniazid-resistant M. tuberculosis | 4 |

| A-azepano-28-cinnamoyloxybetulin | Rifampicin-resistant M. tuberculosis | 1 |

Anticancer Activity and Cellular Pathways

The azepane scaffold is also a feature in a number of compounds investigated for their anticancer properties. The structural characteristics of these molecules can facilitate interactions with various cellular targets, leading to cytotoxic effects and the induction of programmed cell death.

Induction of Apoptosis

Apoptosis is a regulated process of cell death that is crucial for normal tissue development and homeostasis. Many anticancer therapies aim to induce apoptosis in malignant cells. Research into complex natural product analogues containing an azepane ring has provided evidence for their ability to trigger this pathway. For example, a number of A-ring azepano-triterpenoids have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. Flow cytometry experiments with one of the more potent derivatives, an azepanoallobetulinic acid amide, revealed that it primarily acts by inducing apoptosis, with 44.3% of treated cells in early apoptosis and 21.4% in late apoptosis. nih.gov These compounds have shown growth inhibitory (GI50) concentrations at submicromolar levels against various cancer cell lines. nih.govnih.gov

| Compound Class | Cancer Cell Line | GI50 (µM) | LC50 (µM) |

| Azepano-triterpenoids | Leukemia (K-562, CCRF-CEM) | 0.20 - 0.94 | 1 - 6 |

| Azepano-triterpenoids | Colon Cancer (HT29) | 0.20 - 0.94 | 1 - 6 |

| Azepano-triterpenoids | Ovarian Cancer (OVCAR-4) | 0.20 - 0.94 | 1 - 6 |

While these findings are for large, complex molecules, they underscore the potential of the azepane moiety as a component of novel anticancer agents. The precise molecular mechanisms by which these and simpler analogues like this compound might induce apoptosis require further investigation, but could involve interactions with key regulatory proteins of the apoptotic cascade.

Disruption of Cellular Metabolism via Reactive Oxygen Species (ROS) Generation

Certain analogues of this compound, specifically those incorporating substituted azepine ring systems, have been investigated for their ability to induce cancer cell death by disrupting cellular metabolism through the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can induce significant damage to cellular structures, leading to programmed cell death or apoptosis. nih.govnih.gov

In preclinical studies, novel substituted diazepine (B8756704) and oxazepine compounds, which share the core seven-membered azepine ring, have demonstrated the capacity to significantly generate ROS within colorectal cancer cells. nih.gov This increased intracellular ROS level is a critical mechanism for their cytotoxic effects. The oxidative stress induced by these compounds triggers a cascade of apoptotic events, including the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govresearchgate.net This shift in the balance of apoptosis-regulating proteins ultimately promotes the elimination of cancer cells.

The mechanism of ROS induction by these compounds suggests a targeted disruption of the cancer cells' redox homeostasis. nih.gov Cancer cells often exhibit higher baseline levels of ROS compared to normal cells, making them more vulnerable to further ROS-inducing agents. nih.gov By elevating ROS levels beyond a tolerable threshold, these azepine analogues can selectively push cancer cells toward apoptosis. nih.govsemanticscholar.org

Modulation of Tumorigenic Signaling Pathways (e.g., PI3K/Akt pathway, VEGF gene expression)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its abnormal activation is a frequent event in many human cancers. benthamscience.commdpi.com Analogues containing the azepine scaffold have been identified as potent modulators of this key tumorigenic pathway.

Studies involving substituted diazepines and oxazepines have shown that these compounds can significantly suppress the expression of PI3K and Akt proteins in colorectal cancer cell lines. nih.gov By inhibiting this pathway, these analogues effectively block downstream signaling that promotes cancer cell proliferation and metastasis. nih.govresearchgate.net The inhibition of the PI3K/Akt/mTOR signaling cascade is a primary mechanism behind the observed cytotoxic effects of these compounds. nih.gov

The PI3K/Akt pathway is also closely linked to angiogenesis, the formation of new blood vessels that tumors require to grow. frontiersin.org Activation of this pathway is known to increase the production of vascular endothelial growth factor (VEGF), a key angiogenic factor, through both hypoxia-inducible factor 1 (HIF-1)-dependent and independent mechanisms. frontiersin.org While direct studies on VEGF modulation by this compound analogues are limited, their demonstrated ability to inhibit the PI3K/Akt pathway suggests a strong potential for downstream suppression of VEGF gene expression and, consequently, anti-angiogenic activity. nih.govfrontiersin.org For instance, other heterocyclic compounds have been shown to inhibit vesicular endothelial growth factor receptor-2 (VEGFR-2), demonstrating the potential of such scaffolds in targeting angiogenesis. mdpi.com

The following table summarizes the in-vitro cytotoxic activity of representative azepine analogues against a colorectal cancer cell line.

| Compound | IC₅₀ (μM) on Caco-2 Cells | Target Pathway |

| Diazepine Analogue 4a | 8.445 ± 2.26 | PI3K/Akt/mTOR |

| Oxazepine Analogue 7a | 33.04 ± 2.06 | PI3K/Akt/mTOR |

| Data sourced from studies on Caco-2 colorectal cancer cells. nih.govresearchgate.net |

Interactions with Sigma Receptors (σRs) in Cancer Pathophysiology

Sigma receptors (σRs), classified into σ1 and σ2 subtypes, are highly expressed in a variety of tumor cell lines and are considered important targets in cancer research. acs.orgmdpi.com The overexpression of σRs in proliferating cancer cells has spurred the development of selective ligands as potential anticancer agents. nih.gov

Recent research has identified specific azepane-containing structures that interact with these receptors. Notably, an N-benzylated bicyclic azepane analogue was found to be an inhibitor of the σ1 receptor, with an IC₅₀ value of approximately 110 nM. researchgate.netacs.orgunibe.ch This finding directly links the azepane scaffold to this promising cancer target.

The functional role of σR ligands in cancer therapy is multifaceted. Agonists of the σ2 receptor and antagonists of the σ1 receptor have been shown to induce cytotoxic and antiproliferative effects in tumor cells. mdpi.com The interaction of ligands with these receptors can interfere with cancer cell growth, proliferation, and survival. nih.gov Given that azepane-based structures can bind to the σ1 receptor, these compounds represent a promising scaffold for the design of novel σR ligands with potential cytotoxic properties against tumors where these receptors are overexpressed. nih.govresearchgate.netacs.orgunibe.ch

Neuropharmacological Investigations

The azepane ring is a key structural motif in numerous compounds with significant activity in the central nervous system (CNS). researchgate.netnih.gov The conformational flexibility of the seven-membered ring allows for optimal binding to a variety of neurological targets. jopir.in

Central Nervous System (CNS) Activity Profiles

Azepine-based compounds have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, and anticonvulsant properties. jopir.in This broad range of CNS activities highlights the versatility of the azepane scaffold in neuropharmacology. The development of drugs containing this motif has led to approved medications for various neurological and psychiatric disorders. nih.govjopir.in The inherent properties of the azepane structure contribute to its ability to interact with diverse biological targets within the CNS. researchgate.net

Modulation of Neurotransmitter Systems

Derivatives of azepane have been shown to possess a significant affinity for multiple neurotransmitter receptors. jopir.in The modulation of these systems is a key mechanism behind their therapeutic effects. For example, tricyclic compounds that feature an azepine core are known to effectively modulate monoamine neurotransmitter systems, which is crucial for their antidepressant activity. jopir.in The molecular framework of these compounds facilitates sustained interactions with neurotransmitter transporters, leading to beneficial therapeutic outcomes. jopir.in

Monoamine Transporter (NET, DAT) Inhibition

Monoamine transporters, including the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), are critical targets for drugs treating neuropsychiatric disorders. nih.govnih.govmdpi.com These transporters regulate the concentration of neurotransmitters in the synaptic cleft. mdpi.com

Specific bicyclic azepane analogues have been identified as potent inhibitors of these transporters. researchgate.netacs.orgunibe.ch In particular, an N-benzylated bicyclic azepane demonstrated potent inhibitory activity against both NET and DAT, with IC₅₀ values below 100 nM. researchgate.netacs.org This dual inhibition profile is a sought-after characteristic in the development of treatments for conditions like depression and ADHD. nih.gov The potent activity of this azepane analogue underscores the potential of this chemical scaffold for designing novel and selective monoamine transporter inhibitors. researchgate.netacs.orgunibe.ch

The following table presents the inhibitory activity of a representative N-benzylated bicyclic azepane analogue on monoamine transporters and the σ1 receptor.

| Target | IC₅₀ (nM) |

| Norepinephrine Transporter (NET) | < 100 |

| Dopamine Transporter (DAT) | < 100 |

| Sigma-1 Receptor (σ1R) | ~ 110 |

| Data sourced from in-vitro radioligand displacement assays. researchgate.netacs.orgunibe.ch |

Histamine (B1213489) H3 Receptor (H3R) Ligand Activity

Scientific research has yet to report the specific binding affinity or functional activity of this compound or its analogues at the Histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. As such, H3R ligands, particularly antagonists and inverse agonists, have been investigated for their potential in treating a variety of neurological and psychiatric disorders. The evaluation of novel compounds like this compound for H3R activity would be a necessary step in characterizing their potential pharmacological profile.

Cholinesterase (AChE, BuChE) Inhibition

There is currently no published data detailing the in vitro or in vivo effects of this compound or its analogues on acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) activity. Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other cognitive disorders. Future preclinical studies would be required to determine if this compound or its derivatives possess any cholinesterase-inhibiting properties.

Serotonin (B10506) (e.g., 5-HT1A) and Dopamine Receptor Binding

The binding profiles of this compound and its analogues at serotonin and dopamine receptors have not been described in the scientific literature. Serotonin receptors, such as 5-HT1A, and various dopamine receptor subtypes are critical targets for drugs treating a wide range of conditions, including depression, anxiety, psychosis, and Parkinson's disease. Characterizing the interaction of new chemical entities with these receptors is a fundamental aspect of neuropsychopharmacological research. Without such studies, the potential for this compound analogues to modulate serotonergic or dopaminergic neurotransmission remains unknown.

Structure Activity Relationships Sar and Molecular Design Strategies for 1 Azepan 1 Yl Octan 1 One Derivatives

Elucidation of Structural Determinants for Biological Activity

The Amide Group: The N-acyl amide linkage is a fundamental functional group in many endogenous signaling molecules. nih.govwikipedia.org This group is a key pharmacophoric feature, with the carbonyl oxygen acting as a strong hydrogen bond acceptor and the planar nature of the amide bond influencing the relative orientation of the azepane ring and the alkyl chain. The stability of the amide bond to hydrolysis is a critical factor in the metabolic profile of these compounds. mdpi.com

The Octyl Chain: The long, hydrophobic octyl chain is a significant determinant of the compound's lipophilicity. This property governs the molecule's ability to cross biological membranes, such as the blood-brain barrier, and its affinity for hydrophobic pockets within a target protein. nih.gov The length and branching of this alkyl chain can dramatically modulate biological activity, often showing a parabolic relationship where an optimal length provides the best balance of potency and favorable physicochemical properties. nih.gov

Impact of Substituent and Functional Group Variations on Pharmacological Profiles

Systematic modification of the 1-(Azepan-1-yl)octan-1-one scaffold is a classic medicinal chemistry approach to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Variations in the alkyl chain can have profound effects. Shortening or lengthening the chain impacts how well the molecule fits into a hydrophobic binding pocket. Introducing branching or unsaturation can alter both the conformation and metabolic stability of the compound. For instance, a branched alkyl chain can increase steric hindrance, potentially enhancing selectivity for a specific target or shielding the molecule from metabolic enzymes. nih.gov

Modifications to the azepane ring offer another avenue for optimization. The introduction of substituents on the ring can explore additional binding interactions with the target protein. For example, adding a hydroxyl group could introduce a new hydrogen bonding opportunity, while a small alkyl group could probe for additional hydrophobic contacts. Ring contraction (e.g., to a piperidine) or expansion (e.g., to an azocane) would alter the bond angles and conformational flexibility, significantly impacting binding affinity. nih.gov

The following table illustrates hypothetical SAR data for a series of this compound derivatives against a generic receptor target.

| Compound ID | Azepane Ring Modification | Alkyl Chain (R) | Relative Potency (IC₅₀, nM) |

| 1 | Unsubstituted | n-Octyl | 100 |

| 2 | Unsubstituted | n-Hexyl | 350 |

| 3 | Unsubstituted | n-Decyl | 85 |

| 4 | Unsubstituted | 2-Ethylhexyl | 150 |

| 5 | 4-Hydroxy | n-Octyl | 50 |

| 6 | 4-Methyl | n-Octyl | 90 |

| 7 | (Piperidin-1-yl) | n-Octyl | 200 |

This table contains hypothetical data for illustrative purposes.

Bioisosteric Replacement Strategies in Lead Optimization

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool for overcoming liabilities in a lead compound, such as poor metabolic stability or off-target toxicity. drughunter.compatsnap.com For derivatives of this compound, the amide bond is a prime candidate for bioisosteric replacement to enhance metabolic stability and modulate electronic properties. nih.govacs.org

Common bioisosteres for the amide group include five-membered heterocyclic rings like oxadiazoles (B1248032) and triazoles. nih.gov These rings can mimic the hydrogen bonding properties and planarity of the amide bond while being more resistant to enzymatic cleavage. nih.gov Another strategy is the use of a trifluoroethylamine group, which can act as a non-classical amide bioisostere, maintaining hydrogen bond donor capability while increasing metabolic stability and altering the local electronic environment. drughunter.comu-tokyo.ac.jp

The table below presents potential bioisosteric replacements for the amide group in this compound and their anticipated effects.

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Amide (-CO-N<) | 1,3,4-Oxadiazole | Improved metabolic stability, altered polarity. nih.gov |

| Amide (-CO-N<) | 1,2,3-Triazole | Enhanced metabolic stability, potential for new interactions. nih.gov |

| Amide (-CO-N<) | Trifluoroethylamine (-CF₂-NH<) | Increased metabolic stability, reduced basicity of the amine. drughunter.comu-tokyo.ac.jp |

| Octyl Chain | Cyclohexylpropyl | Increased rigidity, altered hydrophobic profile. |

This table presents hypothetical strategies based on established medicinal chemistry principles.

Computational Chemistry Approaches in Drug Design

Modern drug design heavily relies on computational methods to accelerate the discovery and optimization of new therapeutic agents. These in silico techniques allow for the rational design of novel derivatives of this compound with improved properties.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor target. nih.gov For flexible molecules like this compound derivatives, docking algorithms must account for the conformational flexibility of both the ligand and the receptor's active site. duke.edunih.govosu.edu By simulating the binding of various analogs, researchers can prioritize compounds that are predicted to have the strongest binding affinity and the most favorable interactions, such as hydrogen bonds and hydrophobic contacts. This approach helps in understanding the SAR data and in designing new molecules with enhanced potency.

The following table shows hypothetical docking scores for designed analogs against a target protein. A more negative docking score typically indicates a stronger predicted binding affinity.

| Compound ID | Modification | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| 1 | n-Octyl, Unsubstituted Azepane | -8.5 | Hydrophobic interaction with pocket, H-bond via carbonyl |

| 5 | n-Octyl, 4-Hydroxy Azepane | -9.2 | Additional H-bond from hydroxyl group |

| Bio-1 | 1,3,4-Oxadiazole bioisostere | -8.8 | H-bond via oxadiazole nitrogen |

This table contains hypothetical data for illustrative purposes.

Machine learning and quantitative structure-activity relationship (QSAR) models are invaluable for predicting the biological and physicochemical properties of novel compounds before they are synthesized. iapchem.orgnih.gov By training models on existing data, it is possible to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for virtual derivatives of this compound. simulations-plus.comtandfonline.comnih.gov These predictive models help in the early identification of candidates with potential pharmacokinetic or toxicity issues, allowing chemists to focus resources on compounds with a higher probability of success.

In silico or virtual screening is a cost-effective method for identifying promising hit compounds from large chemical databases. nih.govcambridgemedchemconsulting.com A virtual library of this compound derivatives can be designed and computationally screened against a biological target of interest. nih.goveisai.comhitgen.com This process involves creating a diverse set of virtual compounds by applying the modifications discussed in the SAR and bioisosterism sections. The library is then docked into the target's binding site, and the top-scoring compounds are selected for synthesis and experimental testing. This approach significantly increases the efficiency of the hit identification process compared to traditional high-throughput screening. nih.goveisai.com

Biochemical Interactions and Pathway Modulation by 1 Azepan 1 Yl Octan 1 One and Its Analogues

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a cornerstone of drug discovery. Analogues of 1-(Azepan-1-yl)octan-1-one have been investigated for their inhibitory effects on several enzymes implicated in neurological and proliferative disorders.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). nih.govresearchgate.net Their inhibition can increase the synaptic availability of these neurotransmitters, a strategy employed in the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net

Studies on xanthone (B1684191) derivatives bearing an azepane moiety have shown selective inhibitory activity against human MAO-B (hMAO-B). Specifically, two azepane derivatives demonstrated moderate inhibition of hMAO-B with sub-micromolar IC50 values, indicating a potential for modulating dopamine levels. researchgate.net In contrast, a separate investigation of quinolinone and dihydroquinolinone derivatives, including an azepane-containing compound, found no significant inhibition of human recombinant MAO enzymes. researchgate.net

| Compound | hMAO-B Inhibition IC50 (µM) | Source |

|---|---|---|

| 2-(5-(azepan-1-yl)pentyloxy)-9H-xanthen-9-one | 0.775 | researchgate.net |

| 2-(5-(azepan-1-yl)pentyloxy)-7-chloro-9H-xanthen-9-one | 0.897 | researchgate.net |

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, aiming to enhance cholinergic neurotransmission. nih.govnih.gov Several analogues of this compound have demonstrated potent inhibitory activity against both AChE and BuChE.

Derivatives featuring an azepane substructure have been identified as particularly effective cholinesterase inhibitors. mdpi.comacs.org For instance, certain acetyl- and propionyl-phenoxy-pentyl(-hexyl) derivatives with an azepane ring showed inhibitory activity in the low micromolar and even sub-micromolar range. mdpi.com One such compound, 1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one, was found to be the most potent BuChE inhibitor in its series, while 1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one showed the highest inhibition of AChE. mdpi.com

Similarly, a series of chromanone derivatives revealed that those with an azepane group were effective dual inhibitors of both AChE and BuChE. acs.org Xanthone-based azepane analogues also exhibited high inhibitory activity for AChE, with IC50 values in the nanomolar range. researchgate.net

| Compound | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) | Source |

|---|---|---|---|

| 1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one | 3.60 | 0.55 | mdpi.com |

| 1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one | 1.06 | 2.86 | mdpi.com |

| 6-(2-(Azepan-1-yl)ethoxy)chroman-4-one | 4.88 | 12.7 | acs.org |

| 6-(3-(Azepan-1-yl)propoxy)chroman-4-one | 10.4 | 14.1 | acs.org |

| 6-(4-(Azepan-1-yl)butoxy)chroman-4-one | 14.0 | 23.4 | acs.org |

| 2-(5-(azepan-1-yl)pentyloxy)-9H-xanthen-9-one | 0.180 | 0.880 | researchgate.net |

| 2-(5-(azepan-1-yl)pentyloxy)-7-chloro-9H-xanthen-9-one | 0.136 | 0.394 | researchgate.net |

Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play a crucial role in cell cycle regulation, proliferation, and survival. isfcppharmaspire.commedchemexpress.com Overexpression of Pim kinases is associated with various cancers, making them an attractive target for anticancer drug development. nih.govnih.gov Pim-1, in particular, is involved in promoting cell proliferation and inhibiting apoptosis. isfcppharmaspire.com Inhibition of Pim kinases can lead to cell cycle arrest and apoptosis in cancer cells that overexpress these enzymes. cancer.gov

While Pim kinase inhibition is a significant area of research, nih.govmdpi.com a direct investigation into the inhibitory activity of this compound or its close analogues on Pim-1 kinase has not been identified in the reviewed literature.

Fumarate (B1241708) hydratase is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. nih.govfrontiersin.org Inhibition of this enzyme disrupts cellular energy metabolism and has been explored as a potential therapeutic strategy. nih.gov Mutations in the fumarate hydratase gene are linked to certain cancers, highlighting its role in cellular homeostasis. frontiersin.orgnih.gov

Research into inhibitors of fumarate hydratase from Mycobacterium tuberculosis has identified a structurally related azepane-containing compound. A high-throughput screening campaign identified N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl) acetamide (B32628) as a potential inhibitor of this essential bacterial enzyme. researchgate.net This finding suggests that the azepane scaffold can be incorporated into molecules targeting this enzyme class, although studies on human fumarate hydratase by this compound analogues are not presently available.

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, the biological effects of compounds can be mediated through binding to cell surface or intracellular receptors, thereby modulating signaling pathways.

Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins, with the σ1 receptor being prominently located at the endoplasmic reticulum. sigmaaldrich.comwikipedia.orgbath.ac.uk These receptors are implicated in a wide range of cellular functions and are considered therapeutic targets for various neurological disorders, including Alzheimer's disease, depression, and pain, as well as for cancer. nih.govresearchgate.netresearchgate.net

A study of chromanone derivatives found that several compounds, including an azepane analogue, exhibited strong and preferential affinity for the σ1 receptor in the nanomolar range. acs.org The azepane-containing compound, 6-(2-(Azepan-1-yl)ethoxy)chroman-4-one, was identified as the most potent σ1 ligand in the tested series. acs.org These compounds also displayed affinity for the σ2 receptor, albeit with lower potency, indicating a degree of selectivity for the σ1 subtype. acs.org

| Compound | σ1 Receptor Affinity Ki (nM) | σ2 Receptor Affinity Ki (nM) | Selectivity Ratio (σ2/σ1) | Source |

|---|---|---|---|---|

| 6-(2-(Azepan-1-yl)ethoxy)chroman-4-one | 42.8 | 193 | 4.5 | acs.org |

Histamine (B1213489) H3 Receptor Interactions

The histamine H3 receptor, a presynaptic autoreceptor primarily expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters. Its involvement in various neurological and psychiatric disorders has made it an attractive target for drug discovery. Several analogues of this compound, particularly those incorporating an azepane moiety, have been investigated for their affinity and functional activity at the H3 receptor.

Research into a series of biphenyloxy-alkyl derivatives of piperidine (B6355638) and azepane has provided valuable insights into the structure-activity relationships (SAR) for H3 receptor ligands. nih.gov These studies have demonstrated that the azepane ring is a favorable structural component for achieving high affinity at this receptor. For instance, compounds featuring a biphenyloxy moiety connected via a hexyl spacer to an azepane ring have shown significant binding affinity. nih.govresearchgate.net

One notable analogue, 1-(6-(3-phenylphenoxy)hexyl)azepane, exhibited a high affinity for the human histamine H3 receptor with a Kᵢ value of 18 nM. nih.gov Another related compound, 1-(5-(4-phenylphenoxy)pentyl)azepane, also displayed potent binding with a Kᵢ of 34 nM and was characterized as an antagonist in functional assays. nih.gov These findings underscore the importance of the azepane ring in conjunction with a lipophilic side chain for effective H3 receptor interaction.

Further modifications to the core structure have explored the impact of different substituents on the azepane ring. In some cases, the introduction of alkyl substituents on the azepane ring has been shown to enhance H3 receptor antagonist potency. nih.gov The length and nature of the alkyl chain attached to the azepane nitrogen are also critical determinants of affinity and selectivity. While direct data for this compound is not available, the existing data on its analogues suggest that the combination of the azepane ring and the octanoyl chain could potentially lead to significant interactions with the H3 receptor.

Table 1: Binding Affinities of Selected Azepane Analogues at the Histamine H3 Receptor

| Compound Name | Structure | Kᵢ (nM) | Reference |

|---|---|---|---|

| 1-(6-(3-phenylphenoxy)hexyl)azepane | 18 | nih.gov | |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | 34 | nih.gov |

Serotonin Receptor Interactions

The serotonin (5-HT) system is a complex network of receptors that are widely distributed throughout the central and peripheral nervous systems, influencing a vast array of physiological and psychological processes. The diverse subtypes of serotonin receptors represent important targets for therapeutic intervention in conditions such as depression, anxiety, and psychosis.

Currently, there is a lack of specific research data on the direct interaction of this compound and its close structural analogues with the various serotonin receptor subtypes. The existing literature on serotonin receptor ligands primarily focuses on scaffolds such as arylpiperazines and other heterocyclic systems, which differ significantly from the N-acylazepane structure of the compound .

However, some general structure-activity relationship (SAR) principles for serotonin receptors can be considered to hypothesize potential interactions. The nature of the substituent on the nitrogen atom of a cyclic amine can significantly influence binding affinity and selectivity across different 5-HT receptor subtypes. For many 5-HT receptors, ligands often possess an aromatic or heteroaromatic moiety, which is absent in the simple octanoyl chain of this compound. The long, flexible, and lipophilic nature of the octanoyl group might confer some affinity for certain receptor subtypes that have accommodating hydrophobic pockets. For instance, some long-chain N-acyl derivatives of other amines have been explored for their modulatory effects at various receptors, though specific data on azepane derivatives at 5-HT receptors remains elusive.

Without direct experimental evidence, any discussion on the specific serotonin receptor interactions of this compound remains speculative. Further research, including radioligand binding assays and functional studies across a panel of 5-HT receptor subtypes, is necessary to elucidate the serotonergic pharmacology of this compound and its analogues.

Dopamine Receptor Interactions

The dopaminergic system, with its various receptor subtypes (D1-D5), is fundamental to motor control, motivation, reward, and cognitive function. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Consequently, dopamine receptors are major targets for a wide range of therapeutic agents.

Similar to the serotonin receptors, there is a notable absence of specific research data characterizing the interactions of this compound and its direct analogues with dopamine receptor subtypes. The vast body of research on dopamine receptor ligands has largely concentrated on compounds with distinct structural features, such as catecholamines, arylpiperazines, and various bicyclic and tricyclic systems.

The structure of this compound, an N-acylazepane with a simple aliphatic chain, does not fit the typical pharmacophore models for high-affinity dopamine receptor ligands. These models often require the presence of specific hydrogen bonding donors and acceptors, as well as aromatic rings for π-π stacking interactions within the receptor binding pocket.

While some studies have investigated the role of the azepane scaffold in the context of multi-target ligands that may include dopamine receptors, these compounds typically incorporate additional pharmacophoric elements to achieve significant affinity. nih.gov The simple octanoyl chain of this compound lacks these features. It is conceivable that the lipophilic nature of the octanoyl group could lead to non-specific, low-affinity interactions with dopamine receptors, but this is purely conjectural without supporting experimental data.

To ascertain whether this compound or its analogues have any meaningful activity at dopamine receptors, comprehensive pharmacological evaluation, including binding affinity and functional assays for each of the dopamine receptor subtypes, would be required.

Derivatives and Analogues of 1 Azepan 1 Yl Octan 1 One: Synthesis and Preclinical Evaluation

Systematic Modification of the Azepane Ring and Octan-1-one Chain

The systematic modification of the parent compound, 1-(Azepan-1-yl)octan-1-one, involves altering both the seven-membered azepane ring and the linear octan-1-one side chain. These modifications are crucial for understanding the structural requirements for biological activity and for fine-tuning the compound's properties. The ability to introduce specific substituents into the azepane ring is particularly important, as its conformational diversity is often a key determinant of its bioactivity. lifechemicals.com

Research into related azacycloalkanone derivatives has shown that changes in both the ring size and the alkyl chain length significantly impact the compound's efficacy as a percutaneous penetration enhancer. nih.gov While ring size (from five- to seven-membered rings) was found to have a minimal effect on enhancing activity, modifications to the side chain were critical. nih.gov For instance, replacing the saturated alkyl chain with an unsaturated alkenyl (terpene) chain and varying its length (from 10 to 20 carbons) produced compounds with superior enhancing effects compared to the parent structures. nih.gov Specifically, derivatives with a 10-carbon terpene chain showed more potent activity, whereas those with a 20-carbon chain were less effective. nih.gov

Another key area of modification is the introduction of additional functional groups. Increasing the number of carbonyl groups within the azepane ring, for example, was found to decrease the desired enhancing activity. nih.gov This suggests that the singular carbonyl group of the octan-1-one chain and the nitrogen of the azepane ring are key pharmacophoric features. Modern synthetic strategies, such as the photochemical dearomative ring expansion of nitroarenes, offer novel pathways to create complex and polysubstituted azepanes from simple starting materials, expanding the accessible chemical space for creating new analogues. nih.gov

The preclinical evaluation of these systematically modified compounds focuses on establishing a clear structure-activity relationship. By comparing the biological effects of various analogues, researchers can determine how specific structural changes influence activity. For example, studies on 1-alkyl- or 1-alkenylazacycloalkanone derivatives demonstrated that their efficacy is linked to their ability to increase drug partitioning into the skin, rather than affecting the diffusion parameter. nih.gov

Table 1: Impact of Structural Modifications on the Percutaneous Penetration Enhancement of Azacycloalkanone Derivatives

| Modification | Compound Example | Chain Length/Type | Ring Size | Observed Effect on Activity |

| Chain Type | 1-Geranylazacycloheptan-2-one | C10 Alkenyl (Terpene) | 7-Membered | Superior enhancing effect compared to alkyl chain derivatives. nih.gov |

| Chain Length | 1-Farnesylazacyclopentan-2-one | C15 Alkenyl (Terpene) | 5-Membered | Favorable balance of enhancing and irritating activities. nih.gov |

| Chain Length | Generic C20-tail derivative | C20 Alkyl/Alkenyl | 5, 6, or 7-Membered | Less effective than C10 or C15 chain derivatives. nih.gov |

| Ring Structure | Generic diazacycloheptane-dione | N/A | 7-Membered | Increased number of carbonyl groups in the ring caused a decrease in activity. nih.gov |

Synthesis and Assessment of Hybrid Molecules Incorporating the Azepane Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.netrsc.org This approach aims to produce compounds with improved affinity, enhanced efficacy, or a multi-target profile that can address complex diseases. researchgate.netnih.gov The azepane scaffold, due to its proven biological relevance, is an attractive component for inclusion in such hybrid structures. mdx.ac.uknih.gov

The synthesis of hybrid molecules typically involves using a linker to connect the azepane-containing moiety with another biologically active agent. nih.gov The nature of this linker can be varied to optimize the spatial orientation and pharmacokinetic properties of the resulting conjugate. The goal is to design a new molecule where the constituent parts can act synergistically or on multiple targets simultaneously. researchgate.net

For example, research has demonstrated the successful synthesis of hybrid compounds by linking scaffolds like dibenzo[b,f]azepine with other heterocyclic systems, such as oxadiazole, to create potent anticancer agents. nih.gov In these hybrids, the azepine-based structure was combined with moieties known to act as topoisomerase II inhibitors and DNA intercalators. nih.gov Preclinical assessment of these molecules involved evaluating their anti-proliferative activity against a panel of cancer cell lines. The most promising candidates from these screens were then subjected to further mechanistic studies, such as cell cycle analysis and apoptosis assays, to confirm their mode of action. nih.gov One such hybrid molecule, compound 5e from a study series, demonstrated significant inhibition of tumor proliferation in vivo. nih.gov

The assessment of azepane-containing hybrid molecules is a multi-step process. Initial in vitro screening provides data on potency and selectivity. For instance, N-benzylated bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, a key target in neuropsychiatric disorders. nih.govacs.org Subsequent computational modeling and quantitative structure-activity relationship (QSAR) studies can help to refine the design of future analogues by identifying the key molecular features that contribute to their biological activity. mdpi.com

Table 2: Examples of Hybrid Molecules and Their Preclinical Assessment

| Hybrid Molecule Class | Component 1 (Scaffold) | Component 2 (Pharmacophore) | Linker Type | Preclinical Assessment Focus | Example Finding |

| Anticancer Agents | Dibenzo[b,f]azepine | Oxadiazole and a groove-binding moiety | Carboxylic acid hydrazide derivative | Anti-proliferative activity against 60 cancer cell lines; Topoisomerase II inhibition. nih.gov | Compound 5e showed an IC₅₀ of 6.36 µM against Topoisomerase II and inhibited tumor proliferation by 62.7% in vivo. nih.gov |

| Neuropharmacological Agents | Fused Bicyclic Azepane | Benzyl group | Direct N-alkylation | Inhibition of monoamine transporters (NET, DAT). nih.gov | An N-benzylated azepane emerged as a potent inhibitor with IC₅₀ < 100 nM for NET and DAT. nih.govacs.org |

| Anticancer NSAID Conjugates | Pyrrolizine/Indolizine (related nitrogen heterocycles) | Ibuprofen or Ketoprofen (NSAIDs) | Amide bond | Cytotoxic activity against MCF-7, A549, and HT-29 cancer cell lines. nih.gov | The most active hybrids showed IC₅₀ values as low as 1.1 µM against MCF-7 cells. nih.gov |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

The synthesis of azepane derivatives is a topic of significant interest, with ongoing efforts to develop more efficient, cost-effective, and environmentally benign methods. mdx.ac.ukresearchgate.net Future work on 1-(Azepan-1-yl)octan-1-one should focus on creating libraries of analogues for structure-activity relationship (SAR) studies. dntb.gov.ua Advanced synthetic strategies that have been applied to other azepane structures could be adapted for this purpose.

Key approaches include:

Ring-Expansion Reactions: Methods like the expansion of pyrrolidines can be used to generate substituted azepanes, offering a pathway to introduce specific functional groups that may be crucial for biological activity. researchgate.net

Catalytic Cascades: Visible-light-induced radical cascade reactions have been developed for synthesizing benzo[b]azepin-2-one derivatives, presenting a modern and efficient route that could be explored for related structures. acs.org

Enantioselective Synthesis: For compounds with potential stereogenic centers, developing enantioselective synthetic routes is critical. Techniques such as palladium-catalyzed asymmetric allylic alkylation followed by cross-metathesis and hydrogenation have proven effective for producing optically active annulated azepanes. chemistryviews.org

| Synthetic Methodology | Key Features | Potential Application to this compound |

| Ring Expansion of Pyrrolidines | Allows for the synthesis of di- and tri-substituted azepanes. researchgate.net | Creation of analogues with varied substitution patterns on the azepane ring to probe target binding. |

| Cu(I)-Catalyzed Tandem Amination/Cyclization | Efficient method for preparing functionalized azepines from allenynes. nih.gov | Could be adapted to build the azepane ring with specific functionalities for SAR studies. |

| Olefin Cross-Metathesis & Hydrogenation | Provides straightforward, stereoselective access to optically active [b]-annulated azepane scaffolds. chemistryviews.org | Useful if chirality is introduced to the scaffold to improve potency and reduce off-target effects. |

| Visible-Light-Induced Radical Cascade | Environmentally benign method for preparing acyl benzo[b]azepine derivatives in high yields. acs.org | A modern approach for the efficient, large-scale synthesis of novel azepane-based cores. |

Comprehensive Mechanistic Studies at the Molecular and Cellular Levels

Understanding how a compound exerts its biological effects is fundamental to its development as a therapeutic agent. For this compound and its future derivatives, detailed mechanistic studies will be essential. Initial research should aim to identify the primary molecular targets. An N-benzylated bicyclic azepane, for example, was identified as a potent inhibitor of monoamine transporters, suggesting a potential role in neuropsychiatric disorders. nih.gov

Future investigations should include:

Target Identification and Validation: Employing techniques like affinity chromatography, proteomics, and genetic screens to identify the specific proteins or pathways with which the compounds interact.

Binding Site Characterization: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, which can guide further optimization.

Cellular Pathway Analysis: Investigating the downstream effects of target engagement, such as changes in signaling cascades, gene expression, and metabolic pathways, to build a complete picture of the compound's mechanism of action.

Exploration of New Therapeutic Applications for Azepane-based Compounds

The azepane scaffold is present in drugs with a wide array of therapeutic uses. wikipedia.org Derivatives have shown promise as anti-cancer, anti-Alzheimer's, antimicrobial, anticonvulsant, and antidiabetic agents. nih.govmdx.ac.uk This broad activity suggests that the this compound scaffold could be a versatile starting point for developing drugs against numerous diseases.

| Potential Therapeutic Area | Rationale Based on Azepane Derivatives |

| Oncology | Azepane-containing compounds, such as the natural product (-)-balanol, have served as scaffolds for ATP-competitive protein kinase inhibitors with antitumor potential. nih.govlifechemicals.com |

| Neurodegenerative Diseases | Azepane derivatives have been investigated for activity against Alzheimer's disease. nih.gov The ability of some azepanes to modulate monoamine transporters and σ-1R receptors suggests potential for treating various neuropsychiatric disorders. nih.gov |

| Infectious Diseases | The azepane motif is found in compounds with antimicrobial, anti-tubercular, and antiviral properties. nih.govnih.govmdx.ac.uk |

| Metabolic Disorders | Tolazamide, an approved oral blood glucose-lowering drug, contains an azepane ring, highlighting the scaffold's potential in treating type 2 diabetes. lifechemicals.com |

| Central Nervous System Disorders | Azepine and azepane derivatives have been extensively studied for anticonvulsive, analgesic, and anxiolytic properties. tandfonline.com |

Advanced Computational and In Silico Studies for Rational Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling faster and more cost-effective design cycles. emanresearch.orgemanresearch.org For the this compound scaffold, in silico methods can guide the synthesis of new derivatives with improved properties.

Key computational approaches include:

Molecular Docking: Simulating the binding of virtual compounds to the three-dimensional structure of a target protein to predict binding affinity and orientation. This can help prioritize which analogues to synthesize. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. emanresearch.orgnih.gov These models can predict the activity of unsynthesized molecules.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity. This "pharmacophore" can then be used to search databases for new and diverse chemical scaffolds. nih.gov

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the drug discovery process, helping to avoid costly late-stage failures. emanresearch.org

Investigation of Multi-Targeting Approaches with this compound Scaffolds

Complex diseases such as Alzheimer's and cancer often involve multiple pathological pathways. nih.govresearchgate.net The traditional "one target, one drug" approach may be insufficient for these conditions. Designing single molecules that can modulate multiple targets simultaneously—a multi-target directed ligand (MTDL) approach—is a promising new paradigm. nih.govresearchgate.net

The azepane scaffold is well-suited for this strategy. For instance, a chiral bicyclic azepane was found to inhibit both monoamine transporters and the σ-1R receptor, targets relevant to neuropsychiatric disorders. nih.gov Future research could focus on designing derivatives of this compound that are rationally designed to interact with multiple, disease-relevant targets. This could involve creating hybrid molecules that combine the structural features necessary for binding to different proteins, potentially leading to more effective therapies for complex multifactorial diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(Azepan-1-yl)octan-1-one with high purity?

- Methodological Answer :

- Step 1 : Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on analogous azepane-containing ketones. For example, use nucleophilic substitution between azepane and an activated octanoyl derivative under inert atmosphere .

- Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Step 3 : Characterize via H/C NMR (e.g., azepane ring protons at δ 1.4–1.8 ppm, carbonyl at ~207 ppm) and high-resolution mass spectrometry (HRMS) .

- Table 1 : Typical Reaction Conditions for Azepane-Ketone Synthesis

| Parameter | Optimal Range | Reference |

|---|---|---|

| Solvent | Dichloromethane/THF | |

| Temperature | 0–25°C | |

| Catalyst | Triethylamine |

Q. How should researchers validate the identity and purity of this compound?

- Methodological Answer :

- Multi-Technique Approach : Combine NMR (structural confirmation), HPLC (purity >95%), and melting point analysis (if crystalline). For novel compounds, include elemental analysis .

- Data Cross-Validation : Compare spectral data with literature values for related azepane derivatives (e.g., H NMR shifts for azepane protons: δ 1.5–2.0 ppm) .

- Reproducibility : Document detailed experimental protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon) .

- Step 2 : Simulate reaction pathways with transition state analysis to predict regioselectivity and activation energies .

- Case Study : Analogous studies on 1-(azetidin-1-yl)octan-1-one show nucleophilic attack at the ketone group is favored due to steric shielding of the azepane ring .

Q. What strategies resolve contradictions in biological activity data for azepane-containing compounds?

- Methodological Answer :

- Hypothesis Testing : Design dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate compound-specific effects from assay artifacts .

- Meta-Analysis : Aggregate data from public databases (e.g., PubChem, ChEMBL) to identify trends in structure-activity relationships (SAR) .

- Table 2 : Common Pitfalls in Bioactivity Studies

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Solvent interference | Use DMSO controls ≤0.1% v/v | |

| Off-target effects | Employ orthogonal assays (e.g., SPR vs. fluorescence) |

Q. How to design experiments probing the adsorption behavior of this compound on catalytic surfaces?

- Methodological Answer :

- Surface Characterization : Use X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) to monitor compound adsorption on metal oxides (e.g., TiO) .

- Kinetic Studies : Conduct time-resolved FTIR spectroscopy to track carbonyl group interactions under varying temperatures/pressures .

Methodological Guidelines for Data Reporting

- Experimental Replication : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed synthetic procedures, spectral data, and statistical analyses in main text or supplements .

- Ethical Compliance : Adhere to safety protocols (e.g., fume hood use, waste disposal) as outlined in chemical safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products